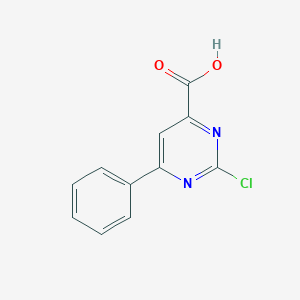

2-Chloro-6-phenylpyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid typically involves the chlorination of 6-phenylpyrimidine-4-carboxylic acid. One common method is the reaction of 6-phenylpyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-phenylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups.

Oxidation Reactions: Products include N-oxides of the pyrimidine ring.

Reduction Reactions: Products include amines and other reduced derivatives.

Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-phenylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Agrochemicals: It is employed in the development of herbicides and fungicides.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The chlorine and phenyl groups play crucial roles in enhancing the binding affinity and specificity of the compound. The pyrimidine ring interacts with various molecular targets, modulating their activity and leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid

- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde

- 2-Amino-6-chloropyridine-4-carboxylic acid

Uniqueness

2-Chloro-6-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both chlorine and phenyl groups on the pyrimidine ring This combination enhances its reactivity and binding properties, making it a versatile intermediate in the synthesis of various bioactive compounds

Biologische Aktivität

2-Chloro-6-phenylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several synthetic routes, including microwave-assisted methods and traditional coupling reactions. A notable method is the Suzuki coupling reaction, which has demonstrated high yields and efficiency in forming this compound from 2,4-dichloropyrimidine and phenylboronic acid .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral agent targeting influenza virus polymerase.

Key Findings:

- Inhibition of PA-PB1 Interaction : The compound has shown promising results in inhibiting the interaction between the polymerase acidic (PA) and polymerase basic (PB1) subunits of the influenza virus, which is crucial for viral replication. It exhibited an IC50 value of 90.1 μM in PA-PB1 ELISA assays .

- Antiviral Activity : In plaque reduction assays (PRA) conducted on MDCK cells, the compound demonstrated an EC50 value of 2.8 μM, indicating significant antiviral efficacy .

- Cytotoxicity Profile : The cytotoxicity was assessed with CC50 values exceeding 250 μM in both MDCK and HEK 293T cell lines, suggesting a favorable safety profile at effective doses .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure can significantly affect biological activity. For instance:

- The introduction of different substituents at the C2 position can enhance binding affinity and inhibitory activity against PA-PB1 interactions.

- Compounds with amino acid side chains at C2 showed varied bioactivity profiles, with some derivatives displaying enhanced potency and reduced cytotoxicity .

Case Studies

Several case studies have explored the biological implications of this compound:

- Antiviral Screening : A study synthesized a library of pyrimidine derivatives to evaluate their antiviral properties against influenza virus strains. The results indicated that certain derivatives had improved activity compared to the parent compound, emphasizing the importance of structural modifications .

- Molecular Docking Studies : High-throughput docking approaches have been employed to predict binding affinities and interactions with viral protein targets. These studies support the observed biological activities by providing insights into molecular interactions at the atomic level .

Data Summary

The following table summarizes key biological activities and properties of this compound:

| Activity | Value | Notes |

|---|---|---|

| IC50 (PA-PB1 Inhibition) | 90.1 μM | Effective inhibition in ELISA assays |

| EC50 (Antiviral Activity) | 2.8 μM | Significant efficacy in PRA |

| CC50 (Cytotoxicity) | >250 μM | Safe profile in MDCK and HEK 293T cells |

Eigenschaften

IUPAC Name |

2-chloro-6-phenylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-8(6-9(14-11)10(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZBALBMKGGTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.